4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 338.237 g/mol. This compound is categorized under piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a cyclohexyl group attached to a piperazine ring, with a carboximidamide functional group that enhances its reactivity and potential pharmacological properties .
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide can be synthesized through various chemical methods, often involving the modification of existing piperazine derivatives. It is classified as an organic compound within the broader category of heterocycles, specifically piperazines, which are characterized by their nitrogen-containing ring structures .
The synthesis of 4-cyclohexylpiperazine-1-carboximidamide hydroiodide typically involves the following steps:
Key reagents often used in this synthesis include cyclohexylamine, isocyanates, and hydroiodic acid. The reactions generally require controlled conditions such as specific temperatures and solvent systems to optimize yield and purity.
The molecular structure of 4-cyclohexylpiperazine-1-carboximidamide hydroiodide consists of a piperazine ring substituted at one nitrogen atom with a cyclohexyl group and at another nitrogen with a carboximidamide moiety. The presence of iodine in the hydroiodide form adds to its molecular complexity.
CC1CCN(CC1)C(=N)N=C(C)C(I)
This structure contributes to its potential interactions in biological systems, affecting its pharmacokinetic properties .
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide can participate in various chemical reactions, including:
These reactions are typically carried out under controlled laboratory conditions, often utilizing solvents such as dimethyl sulfoxide or ethanol to facilitate solubility and reactivity .
Relevant data suggest that these properties make it suitable for various applications in medicinal chemistry and pharmaceutical development .
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural features suggest possible uses in:
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide represents a structurally specialized piperazine derivative with emerging significance in medicinal chemistry and drug discovery. This compound features a cyclohexyl moiety appended to the piperazine nitrogen and a polar carboximidamide group at the opposite nitrogen, stabilized as a hydroiodide salt for enhanced solubility and crystallinity. Its molecular architecture positions it as a valuable building block for the development of pharmacologically active compounds, particularly within the realm of central nervous system (CNS) targeting agents and enzyme inhibitors. The structural complexity arises from the conformational flexibility of the piperazine ring, the steric influence of the cyclohexyl group, and the hydrogen-bonding capacity of the amidine functionality – properties that collectively enable diverse molecular interactions with biological targets [1] [2].
The compound’s core piperazine heterocycle provides a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and bioisosteric relationships with other nitrogen-containing heterocycles. The addition of the cyclohexyl substituent introduces significant steric bulk and lipophilicity compared to simpler aryl or alkyl variants, influencing both receptor binding and pharmacokinetic behavior. The carboximidamide group (–C(=NH)NH₂) offers distinctive hydrogen-bonding capabilities through its imine nitrogen (hydrogen bond acceptor) and primary amine (hydrogen bond donor), enabling interactions with complementary residues in enzyme active sites or receptor pockets. This bifunctional character facilitates dual-point binding, a critical feature for achieving high-affinity molecular recognition [1].
Table 1: Structural Features and Functional Roles of Key Moieties in 4-Cyclohexylpiperazine-1-carboximidamide Hydroiodide
Molecular Motif | Structural Characteristics | Functional Roles in Chemistry & Pharmacology |
---|---|---|
Piperazine Core | Six-membered diamine heterocycle; Chair conformation preferred | Provides scaffold rigidity; Enables salt formation; Modulates solubility and basicity |
Cyclohexyl Substituent | Aliphatic cycloalkyl group; Equatorially attached to N1 | Enhances lipophilicity (log P); Influences steric access to targets; Reduces metabolic susceptibility vs. aryl groups |
Carboximidamide Group (-C(=NH)NH₂) | Planar amidine system; Tautomerism possible | Strong hydrogen bond donor/acceptor; Potential for ionic interactions; Bioisostere for heterocycles (e.g., benzimidazole, triazole) |
Hydroiodide Salt | Ionic complex; Iodide counterion | Improves crystallinity; Enhances aqueous solubility; Stabilizes the solid state |
The synthesis of substituted piperazine carboximidamides emerged from efforts to modulate the physicochemical and pharmacological profiles of early NMDA receptor antagonists. Initial work focused on benzyl-piperidinyl derivatives like Ro63-1908 (a benzyl-piperidinyl-4-ol) identified in the early 2000s, which demonstrated high GluN2B selectivity but suboptimal pharmacokinetics [1]. The shift towards piperazine cores offered advantages in synthetic flexibility and metabolic stability. Incorporating the carboximidamide group was strategically driven by its resemblance to the amidine or guanidine motifs present in potent, selective antagonists like radiprodil (compound 62), which showed IC₅₀ = 6 nM at GluN2B receptors [1].
The cyclohexyl variant specifically addressed limitations observed with aryl-substituted predecessors. While benzyl/arylpiperazines provided high affinity (e.g., compounds in the benzo[4.5]cyclohepta[1.2]pyridine series with Ki ~17 nM), they often exhibited problematic hERG channel inhibition (e.g., compound 139, IP = 431 nM) or CYP450 interactions [1]. The aliphatic, sterically shielded cyclohexyl group was hypothesized to mitigate these off-target effects while maintaining sufficient lipophilicity for CNS penetration. The hydroiodide salt form gained prominence due to favorable crystallization behavior compared to hydrobromide or hydrochloride salts, facilitating purification and characterization of these often highly polar bases.
Table 2: Evolution of Key Piperazine/Piperidine-Based Pharmacophores Leading to Cyclohexyl Carboximidamide Interest
Time Period | Representative Compounds/Classes | Structural Innovation | Limitations Addressed by Cyclohexyl Carboximidamide |
---|---|---|---|
Early 2000s | Benzyl-piperidinyl-4-ols (e.g., Ro63-1908) | High GluN2B selectivity (>20,000-fold) [1] | Poor oral bioavailability; Metabolic instability (hydroxyl group) |
Mid 2000s | Benzimidazole derivatives (e.g., Compounds 55, 56) | Nanomolar affinity (Ki = 0.68-0.99 nM) [1]; Improved PK | Potential hERG inhibition; Complex synthesis |
Late 2000s | Propanolamine derivatives (e.g., Compound 137) | IC₅₀ = 50 nM (GluN2B); In vivo neuroprotection [1] | Off-target effects (α1 adrenergic); Moderate hERG activity |
2010s | Tricyclic derivatives (e.g., Compound 141) | Improved hERG selectivity (>1000-fold) [1]; Ki = 17 nM | Synthetic complexity; Molecular weight concerns |
Emerging | 4-Cyclohexylpiperazine-1-carboximidamide derivatives | Simplified core; Tunable amidine; Enhanced steric shielding | Balancing potency vs. PK; Optimizing brain penetration (Kp) |
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide serves as a versatile precursor for generating libraries of compounds targeting diverse G-protein-coupled receptors (GPCRs) and ion channels, particularly within the CNS. Its primary significance lies in the systematic exploration of steric and electronic effects on target engagement, moving beyond traditional arylpiperazine motifs.
Table 3: Piperazine/Carboximidamide Derivatives in Relation to Key Receptor Targets
Target Receptor/Protein | Relevance of Piperazine Scaffold | Role of Carboximidamide Moiety | Impact of Cyclohexyl vs. Aryl Substitution |
---|---|---|---|
NMDA Receptor (GluN2B Subunit) | Core scaffold in numerous antagonists (e.g., Ifenprodil analogs) | Bioisostere for phenol/imidazole in high-affinity ligands (e.g., mimics Ro 25-6981) | Reduces hERG off-target activity; May modulate brain penetration (lipophilicity) |
Transglutaminase 2 (TG2) | Piperazine sulfonamides/carboxamides are known inhibitors [3] | Potential zinc-chelating group or H-bond donor/acceptor at active site | Alters steric access to hydrophobic pockets; Modulates solubility |
GPCRs (e.g., 5-HT, α-adrenergic) | Ubiquitous pharmacophore (e.g., in Aripiprazole derivatives) | Can interact with aspartate residue in transmembrane helix 3 | Enhances subtype selectivity by exploiting steric differences in receptor pockets |
Bacterial Targets (e.g., Topoisomerase) | Found in fluoroquinolones (e.g., Gemifloxacin: pyrrolidine) [4] | Less common than carbonyls; Potential novel interaction modality | Could impact Gram-negative vs. Gram-positive activity via outer membrane permeation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: